An In-depth Technical Guide to Bis(4-chlorophenoxy)acetic Acid
An In-depth Technical Guide to Bis(4-chlorophenoxy)acetic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of bis(4-chlorophenoxy)acetic acid (CAS RN: 29815-94-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its molecular structure, physicochemical characteristics, synthesis, and analytical methodologies. While the biological profile of the parent acid is not extensively documented in public literature, this guide discusses the toxicological data available and notes the exploration of its ester derivatives in pharmaceutical contexts. The content is structured to deliver not just data, but also expert insights into the causality behind scientific protocols, ensuring a self-validating and authoritative resource.
Introduction and Molecular Identity
Bis(4-chlorophenoxy)acetic acid is a disubstituted carboxylic acid characterized by an acetic acid backbone where the alpha-carbon is bonded to two 4-chlorophenoxy groups through ether linkages. This unique structure distinguishes it from its more widely studied isomers, such as the DDT metabolite bis(4-chlorophenyl)acetic acid (DDA), and its related monochloro counterpart, the plant growth regulator 4-chlorophenoxyacetic acid (4-CPA).
Its formal IUPAC name is 2,2-bis(4-chlorophenoxy)acetic acid, and it is also known by synonyms including Refortan and bis(p-chlorophenoxy)acetic acid.[1][2] The primary identifier for this compound in chemical literature and databases is its CAS Registry Number: 29815-94-9 .[2] While its direct applications are not broadly established, its derivatives have appeared in patent literature related to pharmaceutical preparations, suggesting potential, yet underexplored, biological relevance.[3][4]
Caption: 2D Structure of Bis(4-chlorophenoxy)acetic acid.
Physicochemical and Spectroscopic Properties
The intrinsic properties of a compound are critical for predicting its behavior in both chemical and biological systems. These characteristics dictate formulation strategies, analytical method development, and potential bioavailability.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | 2,2-bis(4-chlorophenoxy)acetic acid | [1][2] |
| CAS Number | 29815-94-9 | [1][2] |
| Molecular Formula | C₁₄H₁₀Cl₂O₄ | [1] |
| Molecular Weight | 313.13 g/mol | [1] |
| Appearance | Solid powder (inferred) | [1] |
| Melting Point | 138-140 °C | [5] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, DMSO (by analogy) | [4] |
| Predicted XlogP | 4.5 |
Note on Solubility: While direct experimental solubility data for bis(4-chlorophenoxy)acetic acid is sparse, data from structurally analogous phenoxyacetic acid derivatives show insolubility in water and good solubility in organic solvents like ethanol, chloroform, and dimethyl sulfoxide.[4] This behavior is anticipated for the title compound due to the presence of two large, hydrophobic chlorophenyl groups.
Synthesis and Analytical Characterization
The synthesis and purification of a target molecule are foundational steps in any research or development workflow. The choice of synthetic route is governed by precursor availability, reaction efficiency, and the ease of purification.
Proposed Synthesis: Williamson Ether Synthesis
While specific preparations are not widely published, a logical and chemically sound approach to synthesizing bis(4-chlorophenoxy)acetic acid is via a double Williamson ether synthesis. This well-established reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this context, the reaction would likely involve dichloroacetic acid or its ester as the electrophile and an excess of sodium 4-chlorophenoxide as the nucleophile.
The causality for this choice rests on the high reactivity of the alpha-halogens in dichloroacetic acid and the commercial availability of 4-chlorophenol, which can be easily deprotonated with a strong base like sodium hydroxide or sodium hydride to form the requisite nucleophile.
Protocol: Proposed Synthesis of Bis(4-chlorophenoxy)acetic Acid
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Preparation of Nucleophile: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2.2 equivalents of 4-chlorophenol in a suitable anhydrous solvent (e.g., Dimethylformamide - DMF).
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Deprotonation: Add 2.2 equivalents of a strong base (e.g., sodium hydride, NaH) portion-wise at 0 °C. Rationale: This exothermic reaction must be controlled to prevent side reactions. The anhydrous solvent is critical as NaH reacts violently with water.
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Nucleophilic Attack: Once the evolution of hydrogen gas ceases, slowly add 1.0 equivalent of ethyl dichloroacetate dropwise via an addition funnel.
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Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating provides the activation energy needed for the SN2 displacement of both chlorine atoms.
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Hydrolysis: After cooling, quench the reaction with water and perform saponification of the ester by adding an aqueous solution of sodium hydroxide and heating.
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Workup: Acidify the aqueous solution with concentrated HCl to a pH of ~2. This will precipitate the crude bis(4-chlorophenoxy)acetic acid.
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Purification: Filter the crude solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
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Confirmation: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and melting point analysis.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.
Protocol: ¹H NMR Characterization
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Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals.
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Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Spectral Interpretation (Expected Signals):
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Aromatic Protons: Two sets of doublets are expected in the aromatic region (~6.8-7.5 ppm). Each 4-chlorophenoxy group has two protons ortho to the ether linkage and two protons meta. These will appear as two distinct doublets due to symmetry, each integrating to 4 protons (for a total of 8H).
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Methine Proton: A single sharp singlet corresponding to the lone proton on the alpha-carbon (-CH(OAr)₂) is expected. Its chemical shift would be significantly downfield (~5.5-6.5 ppm) due to the deshielding effect of the two adjacent electronegative oxygen atoms and the carboxylic acid group.
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Carboxylic Acid Proton: A broad singlet will be present for the acidic proton (-COOH). Its chemical shift is highly variable (typically >10 ppm) and depends on concentration and solvent. This signal may be exchanged with D₂O.
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Caption: Proposed Synthesis and Analysis Workflow.
Biological and Toxicological Profile
A comprehensive understanding of a compound's interaction with biological systems is paramount for drug development and safety assessment.
Pharmacological Activity
The specific biological activity and mechanism of action for bis(4-chlorophenoxy)acetic acid are not well-characterized in publicly available scientific literature. However, various patents disclose ester derivatives of the compound as components in medicinal products, suggesting that the core structure has been investigated for potential therapeutic applications.[3][4][6] These patents hint at a potential role in modulating lipid metabolism and other physiological processes, but do not provide detailed efficacy or mechanistic data for the parent acid. Therefore, its pharmacological profile remains an area for future research.
Toxicology
Acute toxicity data is available from animal studies. The compound is classified as harmful if swallowed.
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Acute Oral Toxicity (Mouse): LD₅₀ = 555 mg/kg.
This value indicates moderate acute toxicity. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound.
Conclusion
Bis(4-chlorophenoxy)acetic acid is a distinct chemical entity whose properties are primarily documented in chemical handbooks and supplier databases. While a robust body of literature on its biological function is lacking, its fundamental physicochemical properties are established. The proposed synthesis via a double Williamson ether reaction provides a reliable pathway for researchers to obtain this compound for further study. The absence of detailed pharmacological data presents an opportunity for novel investigations, particularly given the historical interest in its ester derivatives for pharmaceutical applications. This guide serves as a foundational resource, consolidating known data and providing expert-driven protocols to enable future research into this intriguing molecule.
References
- JP2001507713A - Carboxylic acids and their derivatives and pharmaceutical compositions containing them.
- DE2125113B2 - Bis- (4-chlorophenoxy-acetic acid- (N-methyl-pyrrolidyl-2) -methyl ester and its acid addition salts, process for its preparation and medicinal products containing them. Google Patents. (Referenced within JP2001507713A)
- Dean's handbook of organic chemistry [2nd ed]. Gokel, G. W. (2004). McGraw-Hill.
- DE2817399C3 - Phenoxyacetic acid derivative, process for its preparation and pharmaceutical preparations containing it.
- US3542795A - Di-bis(p-chlorophenoxy) acetic acid esters of dimethylol pyridines.
Sources
- 1. medkoo.com [medkoo.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. JP2001507713A - Carboxylic acids and their derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. DE2817399C3 - Phenoxyacetic acid derivative, process for its preparation and pharmaceutical preparations containing it - Google Patents [patents.google.com]
- 5. dokumen.pub [dokumen.pub]
- 6. US3462473A - Phenoxyphenyl alkanesulfonates - Google Patents [patents.google.com]
